Cas no 103-18-4 (Phenol,4-[2-(4-aminophenyl)diazenyl]-)
103-18-4 structure
Product Name:Phenol,4-[2-(4-aminophenyl)diazenyl]-
CAS-nummer:103-18-4
MF:C12H11N3O
MW:213.235242128372
CID:142616
PubChem ID:7640
Update Time:2025-06-07
Phenol,4-[2-(4-aminophenyl)diazenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,4-[2-(4-aminophenyl)diazenyl]-
- 4-[(4-aminophenyl)azo]phenol
- 4-[(4-aminophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 4-((4-Aminophenyl)azo)phenol
- 4-(4-Amino-phenylazo)-phenol
- 4-(4'-hydroxyphenylazo)aniline
- 4-amino-4'-hydroxyazobenzene
- 4'-Amino-4-hydroxy-azobenzol
- 4-Amino-4'-hydroxy-azobenzol
- 4'-HYDROXY-4-AMINOAZOBENZENE
- 4'-Hydroxy-4-amino-azobenzol
- Anilin-(4 azo 4)-phenol
- Azobenzene, 4-amino-4'-hydroxy-
- EINECS 203-085-4
- HSDB 5350
- p-((p-Aminophenyl)azo)phenol
- Phenol, p-((p-aminophenyl)azo)-
- 4'-Aminoazobenzene-4-ol
- p-[(p-Aminophenyl)azo]phenol
- 4'-Hydroxyazobenzene-4-amine
- 4-(4-Hydroxyphenylazo)aniline
- 56EH61562Q
- DTXSID7059270
- Phenol, 4-(2-(4-aminophenyl)diazenyl)-
- WLN: ZR DNUNR DQ
- UNII-56EH61562Q
- 81944-72-1
- 4-Amino-4 inverted exclamation mark -hydroxyazobenzene
- NSC127114
- AC9555
- NSC 127114
- 4-[(1E)-2-(4-Aminophenyl)diazenyl]phenol
- 4-[(4-aminophenyl)diazenyl]phenol
- DTXSID901043571
- SY263557
- MFCD01707824
- 4-hydroxy-4'-aminoazobenzene
- NCKPQOUTAMSEAO-UHFFFAOYSA-N
- Phenol, 4-[(4-aminophenyl)azo]-
- 4-AMINO-4?-HYDROXYAZOBENZENE
- Phenol, 4-((4-aminophenyl)azo)-
- NSC-127114
- 4-((4-Aminophenyl)diazenyl)phenol
- NS00041337
- SCHEMBL8654485
- 4'-HYDROXY-4-AMINOAZOBENZENE [HSDB]
- Q27261401
- 103-18-4
- Phenol, p-[(p-aminophenyl)azo]-
-
- Inchi: 1S/C12H11N3O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H,13H2/b15-14+
- InChI-sleutel: NCKPQOUTAMSEAO-CCEZHUSRSA-N
- LACHT: OC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N
Berekende eigenschappen
- Exacte massa: 213.09033
- Monoisotopische massa: 213.09
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 331
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 5
- XLogP3: 1.5
- Topologisch pooloppervlak: 67.5A^2
Experimentele eigenschappen
- Dichtheid: 1.1594 (rough estimate)
- Kookpunt: 353.22°C (rough estimate)
- Vlampunt: 193.9ºC
- Brekindex: 1.6340 (estimate)
- PSA: 70.97
- LogboekP: 3.97100
Phenol,4-[2-(4-aminophenyl)diazenyl]- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY263557-1g |
4-Amino-4’-hydroxyazobenzene |
103-18-4 | ≥95% | 1g |
¥6800.00 | 2024-07-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579500-1g |
4-((4-Aminophenyl)diazenyl)phenol |
103-18-4 | 98% | 1g |
¥8160.00 | 2023-11-22 |
Phenol,4-[2-(4-aminophenyl)diazenyl]- Gerelateerde literatuur
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Hoon Kim,John Ralph RSC Adv. 2014 4 7549
-
C. K. Prout,T. J. Wiseman J. Chem. Soc. 1964 497
-
3. Acid promoted formation of tri- and penta-ruthenium allenylidene complexesJonathan P. H. Charmant,Paul Crawford,Philip J. King,Roberto Quesada-Pato,Enrico Sappa J. Chem. Soc. Dalton Trans. 2000 4390
-
4. Unexpected formation of triarylbismuth diformates in the oxidation of triarylbismuthines with ozone at low temperaturesHitomi Suzuki,Tohru Ikegami,Yoshihiro Matanoa,Nagao Azuma J. Chem. Soc. Perkin Trans. 1 1993 2411
-
5. Unexpected formation of triarylbismuth diformates in the oxidation of triarylbismuthines with ozone at low temperaturesHitomi Suzuki,Tohru Ikegami,Yoshihiro Matanoa,Nagao Azuma J. Chem. Soc. Perkin Trans. 1 1993 2411
103-18-4 (Phenol,4-[2-(4-aminophenyl)diazenyl]-) Gerelateerde producten
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